N-Methylnorbuprenorphine 3-Methyl Ether is synthesized from buprenorphine through specific chemical modifications. Opioids like buprenorphine are classified based on their chemical structure and pharmacological effects. This compound falls under the category of mixed opioid agonists-antagonists, exhibiting both agonistic and antagonistic properties at different opioid receptors, particularly the mu-opioid receptor.
The synthesis of N-Methylnorbuprenorphine 3-Methyl Ether involves several key steps:
These methods ensure that the synthesis is efficient while maintaining safety and environmental considerations.
The molecular structure of N-Methylnorbuprenorphine 3-Methyl Ether can be described as follows:
The compound's three-dimensional conformation allows it to interact effectively with opioid receptors, influencing its agonistic or antagonistic effects depending on the receptor subtype.
N-Methylnorbuprenorphine 3-Methyl Ether participates in various chemical reactions typical for semi-synthetic opioids:
These reactions are vital for understanding both the therapeutic potential and safety profile of N-Methylnorbuprenorphine 3-Methyl Ether.
The mechanism of action of N-Methylnorbuprenorphine 3-Methyl Ether primarily involves:
This dual action contributes to its therapeutic efficacy while minimizing some adverse effects commonly seen with full agonists.
N-Methylnorbuprenorphine 3-Methyl Ether exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring consistent therapeutic performance.
N-Methylnorbuprenorphine 3-Methyl Ether has several significant applications in scientific research and medicine:
N-Methylnorbuprenorphine 3-Methyl Ether (chemical name: (S)-2-((4R,4aS,6R,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-6-yl)-3,3-dimethylbutan-2-ol) is a structurally modified derivative of the opioid buprenorphine. Its molecular formula is C₂₇H₃₉NO₄, corresponding to a molecular weight of 441.6 g/mol. The compound features a complex hexacyclic morphinan core characteristic of opioid alkaloids, with specific modifications at two critical sites: methylation of the phenolic hydroxyl group at position 3 (yielding a methyl ether) and replacement of the N-cyclopropylmethyl group with an N-methyl substituent. These alterations significantly alter its physicochemical properties and receptor interactions compared to its parent compounds [4] [7].
The stereochemical configuration is defined by multiple chiral centers, with absolute configurations specified as 4R,4aS,6R,7R,7aR,12bS. This stereochemistry is essential for its interaction with opioid receptors. The canonical SMILES representation is CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC)O4)OC, and its isomeric SMILES notation includes stereodescriptors: CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)OC4)OC)O. The InChIKey (GUFHEIAUPRGDNQ-ALONWEKESA-N) provides a unique identifier for database retrieval and computational studies [4] [7].
Table 1: Key Identifiers of N-Methylnorbuprenorphine 3-Methyl Ether
Property | Value |
---|---|
Chemical Name | (S)-2-((4R,4aS,6R,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-6-yl)-3,3-dimethylbutan-2-ol |
CAS Registry Number | 16196-70-6 |
Molecular Formula | C₂₇H₃₉NO₄ |
Molecular Weight | 441.6 g/mol |
InChIKey | GUFHEIAUPRGDNQ-ALONWEKESA-N |
Canonical SMILES | CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC)O4)OC |
Storage Specifications | Ambient temperature |
Analytically, this compound serves primarily as a reference standard in chromatographic methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural rigidity and lipophilicity (log P ≈ 4.2, predicted) necessitate specific mobile-phase optimization for resolution from related morphinans. In mass spectrometry, it typically exhibits a protonated molecular ion ([M+H]⁺) at m/z 442.3, with diagnostic fragments at m/z 414.3 (loss of C₂H₄), 396.3 (further dehydration), and 340.3 (cleavage of the C6 side chain) [7].
The synthesis of N-Methylnorbuprenorphine 3-Methyl Ether is rooted in systematic efforts to modify the morphinan scaffold for enhanced pharmacological control. Its development parallels key milestones in opioid analogue research:
This compound exemplifies "metabolite analog design," where metabolic pathways are preemptively altered through synthetic chemistry. Unlike deuterated buprenorphine (which reduces norbuprenorphine formation via kinetic isotope effects), N-Methylnorbuprenorphine 3-Methyl Ether eliminates the metabolic site entirely. Its synthesis typically involves O-methylation of nororipavine derivatives followed by Grignard addition at C6, preserving the etheno bridge [4] [9].
N-Methylnorbuprenorphine 3-Methyl Ether occupies a unique niche in opioid chemistry: it is not a physiological metabolite but a synthetic analogue designed to circumvent metabolic liabilities inherent to buprenorphine and norbuprenorphine. Its significance is twofold:
Metabolic Pathway Interruption
Buprenorphine undergoes hepatic N-dealkylation via cytochrome P450 enzymes (primarily CYP3A4) to yield norbuprenorphine, a potent mu-opioid agonist implicated in neonatal opioid withdrawal syndrome. The N-methyl group in N-Methylnorbuprenorphine 3-Methyl Ether prevents this dealkylation, rendering it metabolically inert at this site. Additionally, its 3-methyl ether blocks glucuronidation—a detoxification pathway competitive with N-dealkylation. This dual modification shifts metabolic clearance toward alternative routes (e.g., hydroxylation), reducing the formation of active metabolites that contribute to adverse effects [6] [8].
Table 2: Metabolic and Structural Comparison with Buprenorphine Derivatives
Property | Buprenorphine | Norbuprenorphine | N-Methylnorbuprenorphine 3-Methyl Ether |
---|---|---|---|
N-Substituent | Cyclopropylmethyl | Hydrogen | Methyl |
3-O-Group | Phenolic hydroxyl | Phenolic hydroxyl | Methyl ether |
Primary Metabolism | N-Dealkylation → Norbuprenorphine; Glucuronidation | Glucuronidation | Hydroxylation; Dealkylation blocked |
Mu-Opioid Receptor Affinity | Sub-nanomolar (partial agonist) | Sub-nanomolar (full agonist) | Not reported (predicted low due to N-methyl) |
Synthetic Versatility
As a stable reference standard (CAS 16196-70-6), this compound supports analytical method development for forensic and clinical toxicology. It enables:
In drug discovery, this molecule serves as an intermediate for further modifications—such as quaternary ammonium salts for peripherally restricted opioids or radiolabeled versions for receptor imaging. Its inertness to metabolic degradation makes it a valuable probe for studying blood-brain barrier penetration dynamics independent of enzymatic interference [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3